molecular formula C5H6N2OS2 B15230437 4-Amino-2-(methylthio)thiazole-5-carbaldehyde

4-Amino-2-(methylthio)thiazole-5-carbaldehyde

Cat. No.: B15230437
M. Wt: 174.2 g/mol
InChI Key: KGRHTNMEZNRVIY-UHFFFAOYSA-N
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Description

4-Amino-2-(methylthio)thiazole-5-carbaldehyde is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both amino and aldehyde functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(methylthio)thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with methylthiol and formylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(methylthio)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Amino-2-(methylthio)thiazole-5-carbaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole
  • 4-Amino-2-(methylthio)thiazole-5-carboxylic acid
  • 2-Amino-4-(methylthio)thiazole

Uniqueness: 4-Amino-2-(methylthio)thiazole-5-carbaldehyde is unique due to the presence of both amino and aldehyde functional groups, which provide it with distinct reactivity and versatility in synthetic applications . Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of biologically active compounds.

Properties

Molecular Formula

C5H6N2OS2

Molecular Weight

174.2 g/mol

IUPAC Name

4-amino-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C5H6N2OS2/c1-9-5-7-4(6)3(2-8)10-5/h2H,6H2,1H3

InChI Key

KGRHTNMEZNRVIY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(S1)C=O)N

Origin of Product

United States

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